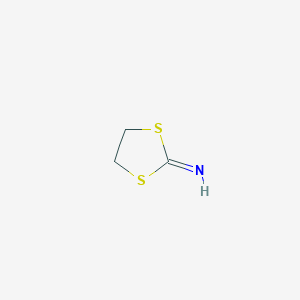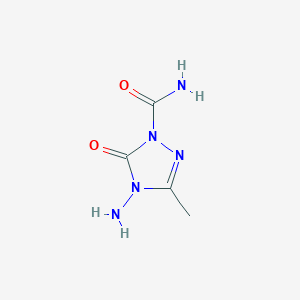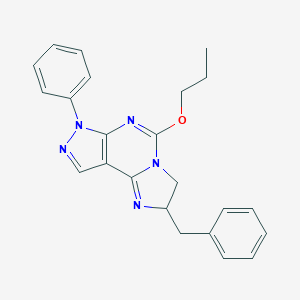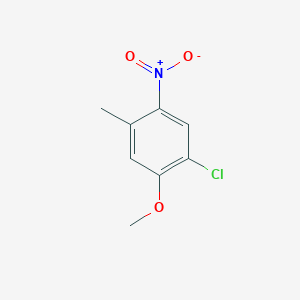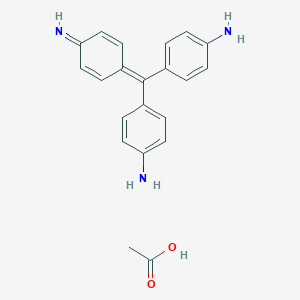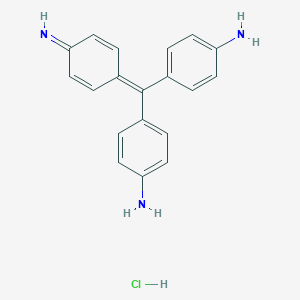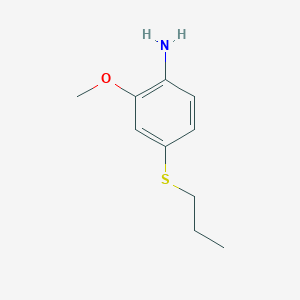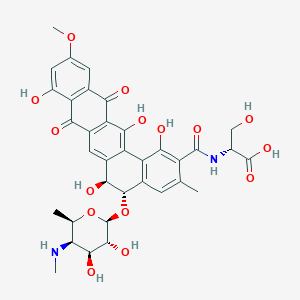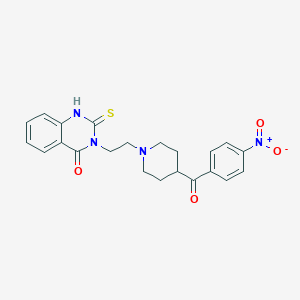
4'-氯-2,2':6',2''-三联吡啶
概述
描述
4’-Chloro-2,2’:6’,2’'-terpyridine is a tridentate ligand that contains a terpyridine site with a chlorine atom at the 4-position. This compound is known for its ability to coordinate with various metal ions, forming different coordination polymers . It is widely utilized in the field of supramolecular chemistry, particularly in the synthesis of double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
科学研究应用
4’-Chloro-2,2’:6’,2’'-terpyridine is extensively used in scientific research due to its versatile coordination chemistry. Some key applications include:
Chemistry: Used in the synthesis of coordination polymers, supramolecular structures, and as a ligand in catalysis.
Biology: Investigated for its potential in biological imaging and as a component in bioinorganic chemistry.
Industry: Utilized in the development of advanced materials such as conductive polymers and nanomaterials.
作用机制
Target of Action
The primary target of 4’-Chloro-2,2’:6’,2’‘-terpyridine (4’-Cltpy, Cltpy, Cl-terpy) is various metal ions . It acts as a tridentate ligand, containing a terpyridine (tpy) site with a Cl site at the 4-position . The compound coordinates with these metal ions to form different coordination polymers .
Mode of Action
The mode of action of 4’-Chloro-2,2’:6’,2’'-terpyridine involves its interaction with its targets, the metal ions. The compound coordinates with these ions through its two sites (the terpyridine site and the Cl site at the 4-position) to form different coordination polymers .
Biochemical Pathways
The biochemical pathways affected by 4’-Chloro-2,2’:6’,2’'-terpyridine are related to the formation of coordination polymers with metal ions . The downstream effects of these interactions are the formation of various supramolecular structures .
Result of Action
The result of the action of 4’-Chloro-2,2’:6’,2’'-terpyridine is the formation of different coordination polymers when it interacts with various metal ions . These coordination polymers can then be used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
Action Environment
The action of 4’-Chloro-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the presence and concentration of different metal ions in the environment can affect the formation of coordination polymers . .
准备方法
Synthetic Routes and Reaction Conditions
4’-Chloro-2,2’:6’,2’‘-terpyridine can be synthesized through several methods. One common approach involves the reaction of 2,2’:6’,2’'-terpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction typically proceeds as follows:
2,2’:6’,2”-terpyridine+SOCl2→4’-Chloro-2,2’:6’,2”-terpyridine+SO2+HCl
Industrial Production Methods
Industrial production of 4’-Chloro-2,2’:6’,2’'-terpyridine often involves large-scale synthesis using similar chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
4’-Chloro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms coordination complexes with metal ions, which are widely studied in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coordination Chemistry: Metal salts such as copper(II) chloride, nickel(II) acetate, and cobalt(II) chloride are frequently used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4’-methoxy-2,2’:6’,2’‘-terpyridine, 4’-tert-butoxy-2,2’:6’,2’'-terpyridine, etc.
Coordination Complexes: Various metal-terpyridine complexes are formed, which have applications in catalysis, materials science, and medicinal chemistry.
相似化合物的比较
4’-Chloro-2,2’:6’,2’'-terpyridine is unique due to the presence of the chlorine atom at the 4-position, which enhances its reactivity and coordination properties. Similar compounds include:
2,2’6’,2’'-Terpyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4’-Methyl-2,2’6’,2’'-terpyridine: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
4’-Phenyl-2,2’6’,2’'-terpyridine: The phenyl group provides different electronic and steric effects compared to chlorine.
These comparisons highlight the unique properties of 4’-Chloro-2,2’:6’,2’'-terpyridine, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-chloro-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMFMCEBIJRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349885 | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-89-5 | |
| Record name | 4′-Chloro-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128143-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Cltpy itself does not directly interact with DNA, its copper(II) complexes exhibit DNA-binding abilities. [, ] The specific mode of interaction and downstream effects vary depending on the complex's structure. For instance, some copper(II)-Cltpy complexes demonstrate DNA cleaving activity, while others display efficient DNA interaction without causing cleavage. [, ]
A: Yes, Cltpy-containing platinum(II) complexes have been shown to bind to the free thiol group of human serum albumin (HSA) at Cys-34. [] This interaction suggests a potential natural transport mechanism for delivering platinum(II) drugs to tumor cells.
A: Research suggests that ruthenium(ii) complexes containing Cltpy bind preferentially to histidine and aspartate residues within proteins like human serum albumin. [] This selectivity makes these complexes valuable tools for investigating metallodrug binding sites on proteins.
A: The molecular formula of Cltpy is C15H10ClN3, and its molecular weight is 267.72 g/mol. []
ANone: Commonly employed techniques include:
- NMR Spectroscopy (1H and 13C): Provides structural information about Cltpy and its complexes. [, , , ]
- UV-Vis Spectroscopy: Useful for studying complex formation, electronic transitions, and stability. [, , , , ]
- IR Spectroscopy: Identifies functional groups and analyzes metal-ligand interactions. [, , , , ]
- Mass Spectrometry (ESI-MS and MALDI-TOF): Determines molecular weight and analyzes fragmentation patterns. [, , , ]
A: Cltpy itself is stable in various solvents, but the stability of its metal complexes in aqueous solutions can vary. For example, a manganese(II)-Cltpy complex exhibited instability at room temperature but improved stability at lower temperatures (5°C). []
ANone: Cltpy has been successfully incorporated into various materials, including:
- Polymers: Used to create metallo-supramolecular polymers with tunable properties. [, , , , , ]
- Cellulose Nanocrystals: Leads to the formation of metallo-supramolecular nanocellulosic derivatives with potential applications in electronics and photonics. [, ]
- Polyhedral Silsesquioxane: Creates hybrid materials with potential for electronic, optoelectronic, and photovoltaic applications. []
A: While the provided literature does not explicitly focus on the catalytic activity of Cltpy complexes, their potential as catalysts is implied. For example, terpyridine-functionalized microbeads, synthesized using Cltpy, have been investigated for their ability to chelate various transition metal ions, hinting at potential catalytic applications in organic reactions. [] Further research is needed to explore their catalytic capabilities fully.
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to:
- Study dissociation pathways of copper(II)-amino acid complexes containing Cltpy. []
- Investigate the electronic structure and absorption properties of RhI-terpyridine complexes, including those with Cltpy. []
- Analyze the interactions of Cl− ions with diprotonated terpyridine derivatives, including CltpyH2ClPF6. []
ANone: Substituents significantly influence the properties of the complexes:
- Electron-donating groups (e.g., methoxy, ethoxy) on the terpyridine ring can enhance the electron density at the metal center, potentially impacting redox potentials and reactivity. [, ]
- Electron-withdrawing groups (e.g., chloro, cyano) can decrease electron density at the metal center, influencing stability, reactivity, and spectroscopic properties. [, , ]
- Bulky substituents can impact the complex's geometry and steric accessibility, influencing its interactions with other molecules. [, ]
A: The position and identity of the halogen substituent on the benzoic acid significantly influences the supramolecular assembly of uranyl complexes with Cltpy. [, ] Variations in halogen position and type, alongside the N-donor ligand, dictate the prevalence of halogen bonding, hydrogen bonding, and π-π interactions, including instances of uranyl oxo-functionalization via halogen bonding.
A: While the provided literature does not delve into specific formulation strategies for Cltpy complexes, it highlights the influence of factors like temperature and solvent on stability. [, ] Further research is needed to develop tailored formulation approaches for enhancing their stability, solubility, and bioavailability.
ANone: The provided research focuses primarily on the synthesis, characterization, and fundamental properties of Cltpy and its metal complexes. Information regarding SHE regulations, PK/PD, in vivo studies, toxicology, environmental impact, and other applied aspects is not covered in these papers.
ANone: Cltpy's versatility has fostered collaborations across various disciplines:
- Coordination Chemistry and Materials Science: Development of Cltpy-functionalized polymers, cellulose nanocrystals, and polyhedral silsesquioxane for advanced material applications. [, , , , , , , , ]
- Coordination Chemistry and Biochemistry: Investigating the interactions of Cltpy-containing metal complexes with biomolecules like DNA, proteins, and enzymes for potential therapeutic applications. [, , , , , ]
- Coordination Chemistry and Computational Chemistry: Employing DFT calculations to elucidate the electronic structure, bonding properties, and reactivity of Cltpy complexes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
